Cas no 2248357-06-2 (Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate)

Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with an amine and tert-butyl ester functionalization. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The tert-butyl ester group enhances stability and facilitates further derivatization, while the amine functionality offers a versatile handle for coupling reactions. Its rigid bicyclic framework contributes to improved binding affinity in target interactions. The compound is typically employed in medicinal chemistry research for the design of kinase inhibitors and other therapeutic agents, owing to its balanced reactivity and compatibility with diverse synthetic protocols.
Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate structure
2248357-06-2 structure
Product Name:Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
CAS No:2248357-06-2
MF:C12H14N2O2S
MW:250.316761493683
CID:6259109
PubChem ID:137938935
Update Time:2025-05-23

Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248357-06-2
    • Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
    • EN300-6510433
    • Inchi: 1S/C12H14N2O2S/c1-12(2,3)16-11(15)10-9(13)7-6-14-5-4-8(7)17-10/h4-6H,13H2,1-3H3
    • InChI Key: FELZSMPGDXMHSZ-UHFFFAOYSA-N
    • SMILES: S1C2C=CN=CC=2C(=C1C(=O)OC(C)(C)C)N

Computed Properties

  • Exact Mass: 250.07759887g/mol
  • Monoisotopic Mass: 250.07759887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 93.4Ų

Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6510433-0.05g
tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
2248357-06-2 95.0%
0.05g
$455.0 2025-03-14
Enamine
EN300-6510433-0.1g
tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
2248357-06-2 95.0%
0.1g
$476.0 2025-03-14
Enamine
EN300-6510433-0.25g
tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
2248357-06-2 95.0%
0.25g
$498.0 2025-03-14
Enamine
EN300-6510433-0.5g
tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
2248357-06-2 95.0%
0.5g
$520.0 2025-03-14
Enamine
EN300-6510433-1.0g
tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
2248357-06-2 95.0%
1.0g
$541.0 2025-03-14
Enamine
EN300-6510433-2.5g
tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
2248357-06-2 95.0%
2.5g
$1063.0 2025-03-14
Enamine
EN300-6510433-5.0g
tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
2248357-06-2 95.0%
5.0g
$1572.0 2025-03-14
Enamine
EN300-6510433-10.0g
tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
2248357-06-2 95.0%
10.0g
$2331.0 2025-03-14

Additional information on Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Introduction to Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate (CAS No. 2248357-06-2)

Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate, with the CAS number 2248357-06-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of heterocyclic molecules, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate incorporates several key functional groups, including an amino group and a carboxylate moiety, which contribute to its unique chemical properties and reactivity.

The presence of a thiophene ring fused with a pyridine core in this molecule imparts it with distinct electronic and steric characteristics. These features make Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate a valuable scaffold for designing novel compounds with potential applications in drug discovery. The tert-butyl group attached to the carboxylate further enhances the stability and solubility profile of the compound, making it more amenable for various chemical modifications and biological evaluations.

In recent years, there has been a growing interest in exploring the pharmacological potential of thienopyridine derivatives. These compounds have shown promise in various preclinical studies due to their ability to interact with multiple biological targets. Specifically, Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate has been investigated for its potential role in modulating enzyme activity and receptor binding. Its unique structural features suggest that it may exhibit inhibitory effects on certain kinases and other enzymes involved in cancer progression and inflammation.

One of the most compelling aspects of Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is its versatility as a building block for drug development. Researchers have leveraged its scaffold to create derivatives with enhanced potency and selectivity. For instance, modifications at the amino group or the thiophene ring have led to compounds that exhibit improved pharmacokinetic profiles. These findings highlight the importance of Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate as a key intermediate in the synthesis of novel therapeutic agents.

The compound's potential applications extend beyond oncology. Emerging research suggests that it may also have utility in treating neurological disorders and infectious diseases. The ability of thienopyridine derivatives to cross the blood-brain barrier makes them particularly attractive for developing treatments targeting central nervous system disorders. Additionally, their interaction with bacterial enzymes has prompted investigations into their antimicrobial properties.

From a synthetic chemistry perspective, Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate serves as a versatile precursor for constructing more complex molecules. The strategic placement of the amino and carboxylate groups allows for further functionalization through various chemical reactions, such as coupling reactions, cyclization, and hydrolysis. These transformations enable chemists to tailor the compound's properties to meet specific biological requirements.

The development of efficient synthetic routes for Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate has been a focus of recent research efforts. Advances in catalytic methods and green chemistry principles have led to more sustainable and scalable production processes. These innovations not only improve the accessibility of the compound but also align with global efforts to reduce environmental impact in pharmaceutical manufacturing.

In conclusion, Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate (CAS No. 2248357-06-2) represents a significant advancement in medicinal chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD